12-HSA vs. Stearic Acid: Gelation Efficiency and Critical Gel Concentration Comparison
12-HSA is an exceptionally efficient organogelator, requiring much less than 1 wt% to gelate several organic liquids at room temperature, whereas stearic acid (SA), which lacks the 12-hydroxyl group, does not form gels under identical conditions [1]. In safflower oil, 12-HSA crystallizes as fibers that form self-assembled fibrillar networks, while SA crystallizes as large platelets incapable of entrapping the solvent phase [2]. The structuring performance of SA for vegetable oils is inferior to that of 12-HSA, attributed specifically to the absence of the hydroxyl group [3].
| Evidence Dimension | Gelation efficiency (minimum gelator concentration) |
|---|---|
| Target Compound Data | <1 wt% in multiple organic liquids |
| Comparator Or Baseline | Stearic acid (SA) — does not gel; forms platelets |
| Quantified Difference | Qualitative difference (12-HSA gels; SA does not gel) |
| Conditions | Various organic liquids including safflower oil, room temperature |
Why This Matters
For procurement decisions, 12-HSA is the only choice among these analogs when gelling or structuring of organic solvents or oils is required; SA cannot substitute.
- [1] Mallia, V. A., et al. Robust organogels from nitrogen-containing derivatives of (R)-12-hydroxystearic acid as gelators: comparisons with gels from stearic acid derivatives. Langmuir 2009, 25(15), 8615-8625. View Source
- [2] Toro-Vazquez, J. F., et al. Cooling rate effects on the microstructure, solid content, and rheological properties of organogels of amides derived from stearic and (R)-12-hydroxystearic acid in vegetable oil. Langmuir 2013, 29(25), 7642-7654. View Source
- [3] Sagiri, S. S., et al. Structuring of sunflower oil by stearic acid derivatives: Experimental and molecular modelling studies. Food Chemistry 2020, 310, 125912. View Source
